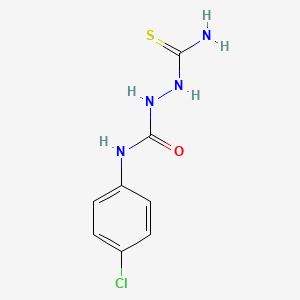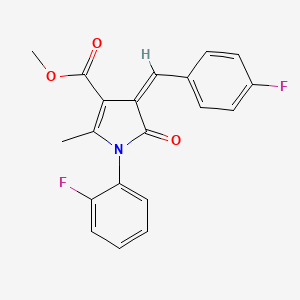
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide, also known as ACC-HC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in regulating cellular pH and ion transport.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antibacterial and antiviral activity. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit low toxicity and good stability, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide. One area of interest is in the development of new cancer therapies based on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and other hydrazine derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and its potential applications in other areas of scientific research, such as immunology and infectious disease. Finally, the development of more efficient synthesis methods for 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and related compounds could help to facilitate further research in this field.
Méthodes De Synthèse
The synthesis of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with thiocarbonyldiimidazole, followed by the addition of N,N-dimethylformamide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research, where 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and viruses.
Propriétés
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICCFOEWXWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)



![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)